molecular formula C13H20O B8764341 5-Methyl-3-phenylhexan-2-ol

5-Methyl-3-phenylhexan-2-ol

Cat. No.: B8764341
M. Wt: 192.30 g/mol
InChI Key: DSRFPUDMAANWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-phenylhexan-2-ol (CAS 605680-33-9) is a branched-chain secondary alcohol of high interest in organic and medicinal chemistry research. With a molecular formula of C13H20O and a molecular weight of 192.30 g/mol, this compound features a phenyl substituent at the third carbon and a methyl group at the fifth carbon of its hexanol backbone . Its defined structure, confirmed by InChI Key DSRFPUDMAANWFD-UHFFFAOYSA-N and canonical SMILES CC(C)CC(C1=CC=CC=C1)C(C)O, makes it a valuable intermediate for synthetic applications . In pharmaceutical research, this compound serves as a key intermediate in the synthesis of complex molecules such as octahydroquinolizines, which are explored for their potential in treating metabolic disorders including diabetes and obesity . Furthermore, derivatives of this alcohol have been studied for their properties as Cannabinoid-1 (CB1) receptor antagonists, indicating significant therapeutic potential for managing conditions related to cannabinoid signaling . The compound also finds application in the fragrance industry, where its distinct floral odor profile is utilized in the formulation of various perfuming compositions for consumer products . Safety assessments, including the Ames test for mutagenicity, support its safe handling in laboratory settings . Attention: This product is for research use only. It is not intended for human or veterinary use or for diagnostic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

5-methyl-3-phenylhexan-2-ol

InChI

InChI=1S/C13H20O/c1-10(2)9-13(11(3)14)12-7-5-4-6-8-12/h4-8,10-11,13-14H,9H2,1-3H3

InChI Key

DSRFPUDMAANWFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)C(C)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

5-Methyl-3-phenylhexan-2-ol, with the chemical formula C13H20OC_{13}H_{20}O, is characterized by a branched structure featuring a phenyl group and a hydroxyl functional group. Its molecular structure contributes to its reactivity and utility in various chemical processes.

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds
this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the preparation of octahydroquinolizines, which are compounds with potential applications in treating metabolic disorders such as diabetes and obesity . The synthesis involves complex reactions where this compound acts as a precursor to more complex structures that exhibit pharmacological activity.

2. Cannabinoid Research
Research indicates that derivatives of this compound may possess properties relevant to cannabinoid receptor modulation. Compounds derived from this alcohol have been studied for their antagonistic effects on the Cannabinoid-1 receptor, suggesting therapeutic potential in managing conditions associated with cannabinoid signaling .

Fragrance Industry Applications

1. Perfuming Compositions
The compound is noted for its floral odor profile, making it valuable in the fragrance industry. It is often incorporated into perfuming compositions to enhance scent profiles in consumer products . The olfactory characteristics of this compound allow it to be used effectively in both fine fragrances and household products.

2. Safety Assessments
Safety evaluations have shown that this compound does not present significant toxicity concerns, as indicated by various assays including the Ames test for mutagenicity and cytotoxicity assessments . These findings support its use in formulations where consumer safety is paramount.

Case Studies and Research Findings

Study Focus Findings
Study on OctahydroquinolizinesSynthesis using this compoundDemonstrated effectiveness in synthesizing compounds with potential anti-diabetic properties .
Cannabinoid Receptor ModulationInvestigation of derivativesFound that certain derivatives exhibit antagonistic effects on CB1 receptors, indicating potential therapeutic uses .
Safety AssessmentToxicity evaluationReported negative results for mutagenicity and cytotoxicity, supporting safe usage in consumer products .

Conclusions

Chemical Reactions Analysis

Oxidation to Ketone

5-Methyl-3-phenylhexan-2-ol undergoes oxidation to form 5-methyl-3-phenylhexan-2-one , a ketone, using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) . This reaction proceeds via the conversion of the hydroxyl group to a carbonyl group .

Reagent Conditions Product Yield
CrO₃Acidic aqueous solution5-Methyl-3-phenylhexan-2-oneHigh (≥95%)
PCCDichloromethane, RT5-Methyl-3-phenylhexan-2-oneNot specified

The ketone product serves as a precursor in pharmaceuticals and agrochemicals.

Acid-Catalyzed Dehydration

In the presence of concentrated sulfuric acid (H₂SO₄) , the alcohol undergoes dehydration to form alkene isomers . This reaction follows an E1 mechanism, generating a carbocation intermediate that rearranges to form more stable alkenes .

Reagent Conditions Product Notes
H₂SO₄Reflux, 140°C2-Methyl-2-phenyl-4-methylene-tetrahydropyrane isomersRequires careful temperature control

Hydrogenation and Hydrogenolysis

Catalytic hydrogenation with Pd/C under high-pressure H₂ reduces double bonds in related compounds. For example:

  • Hydrogenation of 2-methyl-2-phenyl-4-methylene-tetrahydropyrane yields 3-methyl-5-phenylhexan-1-ol (46% yield) .

  • Jones reagent (CrO₃/H₂SO₄) oxidizes protected alcohols to ketones .

Esterification

The hydroxyl group participates in Fischer esterification with carboxylic acids under acidic conditions. For instance:

  • Reaction with methanol (MeOH) and H₂SO₄ produces methyl esters .

Reagent Conditions Product Yield
MeOH, H₂SO₄RefluxMethyl ester derivativeQuantitative

Protection of Hydroxyl Group

The alcohol is protected using tert-butyldimethylsilyl chloride (TBSCl) in DMF with imidazole , forming a silyl ether. This step prevents unwanted side reactions during subsequent synthetic steps (e.g., reductions) .

Reagent Conditions Product Yield
TBSCl, imidazoleRT, N₂ atmosphereSilyl-protected derivativeQuantitative

Reduction of Derivatives

While this compound itself is an alcohol, its ketone derivative (5-methyl-3-phenylhexan-2-one ) can be reduced back to the alcohol using NaBH₄ or LiAlH₄ .

Key Reaction Mechanisms

  • Oxidation : Protonation of the hydroxyl group followed by deprotonation and elimination of water forms the ketone.

  • Dehydration : Acid-mediated formation of a carbocation, followed by β-hydrogen elimination .

  • Esterification : Nucleophilic acyl substitution involving the alcohol and a protonated carboxylic acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-methyl-3-phenylhexan-2-ol, we compare it with three related compounds based on functional groups, molecular weight, and substituent effects.

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents CAS Registry Number
This compound C₁₃H₂₀O 192.30 Secondary alcohol (-OH) Phenyl, methyl Not explicitly listed
2-Methyl-5-hexen-3-yn-2-ol C₇H₁₀O 110.15 Tertiary alcohol (-OH), alkyne, alkene Methyl, vinyl, ethynyl 690-94-8
Methyl 5-oxo-3-phenylhexanoate C₁₃H₁₆O₃ 220.27 Ester (-COOCH₃), ketone (-CO) Phenyl, methyl 99512-42-2

Functional Group and Reactivity Differences

  • This compound : The secondary alcohol group (-OH) enables hydrogen bonding, increasing boiling points compared to hydrocarbons. It may undergo oxidation to ketones or participate in esterification. The phenyl group enhances stability via resonance but reduces solubility in polar solvents .
  • 2-Methyl-5-hexen-3-yn-2-ol : The tertiary alcohol and conjugated alkyne-alkene system introduce steric hindrance and electronic effects. The triple bond (alkyne) increases reactivity in cycloaddition or polymerization reactions, while the vinyl group allows for electrophilic additions .
  • Methyl 5-oxo-3-phenylhexanoate: The ester and ketone groups dominate reactivity. The ketone can undergo nucleophilic additions (e.g., Grignard reactions), while the ester is susceptible to hydrolysis. The absence of a hydroxyl group reduces polarity compared to this compound .

Physicochemical Properties

  • Boiling Points: Alcohols (e.g., this compound) typically exhibit higher boiling points than esters or hydrocarbons due to hydrogen bonding. For instance, methyl 5-oxo-3-phenylhexanoate (ester) likely has a lower boiling point (~250–300°C) than this compound (~280–320°C).
  • Solubility: The hydroxyl group in this compound improves solubility in polar solvents (e.g., ethanol) compared to the ester analog, which is more soluble in nonpolar solvents.

Preparation Methods

Phase-Transfer Catalysis for Initial Carbon Chain Assembly

The synthesis of 5-Methyl-3-phenylhexan-2-ol frequently begins with the formation of 5-oxo-2-phenylhexanenitrile (3), a precursor obtained via phase-transfer catalysis. Benzyl cyanide reacts with 3-buten-2-one in a biphasic system (water/dichloromethane) using tetrabutylammonium bromide as the catalyst . This method achieves a 68% yield under mild conditions (25°C, 12 hours), with the nitrile group facilitating subsequent reduction steps.

Critical parameters include:

  • Molar ratio : 1:1.2 (benzyl cyanide to 3-buten-2-one)

  • Catalyst loading : 5 mol% tetrabutylammonium bromide

  • Workup : Extraction with ethyl acetate and drying over MgSO₄ .

Hydroxy Group Installation via Reductive Amination

The lactone intermediate (10a) is converted to 5-hydroxy-2-methyl-2-phenylhexanamide (11a) through sodium amide-mediated ring opening. Treatment with 6 equivalents of ammonia in THF at 25°C for 16 hours produces 6-amino-5-methyl-5-phenylhexan-2-ol (12a), which is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the target alcohol .

Optimization insights :

  • Ammonia concentration : 6 equivalents ensures complete lactone cleavage

  • Oxidation time : 16 hours at 25°C for maximal conversion

  • Yield : 58% after crystallization from cyclohexane .

Alternative Pathway: Asymmetric Reduction of Ketones

A stereoselective route involves asymmetric reduction of 5-methyl-3-phenylhexan-2-one using chiral catalysts. While specific details are sparing in public patents, analogous methods employ (R)-BINAP-ruthenium complexes to achieve enantiomeric excesses >90% . This approach is less common due to higher catalyst costs but critical for pharmaceutical applications requiring specific stereochemistry.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Advantages Limitations
Phase-transfer catalysisTetrabutylammonium bromide68%Mild conditions, scalableRequires nitrile intermediate
Enolate alkylationLDA, iodomethane72%High regioselectivitySensitive to moisture and oxygen
Reductive aminationSodium amide, Jones reagent58%Direct hydroxy group installationMulti-step, moderate overall yield
Asymmetric reductionChiral Ru catalysts~50%EnantioselectiveExpensive catalysts, specialized setup

Industrial-Scale Considerations

Large-scale production prioritizes the phase-transfer catalysis route due to its operational simplicity and cost-effectiveness. Key challenges include:

  • Purification : Distillation under reduced pressure (0.1 mmHg, 110°C) removes high-boiling byproducts

  • Safety : Exothermic reactions require controlled addition of LDA and iodomethane

  • Environmental impact : Recycling THF and minimizing chromium waste from Jones reagent are critical for sustainable practices .

Q & A

Basic Research Questions

Q. How can I synthesize 5-methyl-3-phenylhexan-2-ol and validate its purity?

  • Methodology :

  • Synthetic Route : Use a modified Claisen-Schmidt condensation or Friedel-Crafts alkylation, substituting phenyl groups and methyl branches. For example, analogous methods for synthesizing 2-phenylhexan-2-ol involve refluxing phenylhydrazine and ethyl acetoacetate in acetic acid, followed by recrystallization (see synthesis of pyrazolone derivatives in ).
  • Purification : Recrystallize using ethanol or ether, and confirm purity via thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) as the solvent system .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C) and mass spectrometry (MS) for molecular weight verification.

Q. What are the critical physical properties of this compound for experimental design?

  • Key Properties :

  • Boiling Point : Estimated ~237–240°C (based on structurally similar 2-phenylhexan-2-ol, boiling point 237.6°C ).
  • Density : ~0.955 g/cm³ (analogous to 2-phenylhexan-2-ol ).
  • Solubility : Likely hydrophobic; test solubility in polar (e.g., ethanol) vs. non-polar solvents (e.g., hexane).
    • Experimental Design : Use refractive index (nD ~1.505) and vapor pressure (~0.0243 mmHg at 25°C) to optimize distillation and storage conditions .

Q. How do I resolve discrepancies in reported spectral data for tertiary alcohols like this compound?

  • Approach :

  • Compare NMR shifts with structurally similar compounds (e.g., 4-methylhexan-3-ol or 2-phenylhexan-2-ol ).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₃H₂₀O).
  • Cross-validate with computational methods (e.g., DFT calculations for expected IR stretching frequencies).

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound?

  • Methodology :

  • Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric hydrogenation or kinetic resolution.
  • Chiral Auxiliaries : Incorporate Evans’ oxazolidinones to control stereochemistry during alkylation steps.
  • Analysis : Validate enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can I investigate the compound’s reactivity in acid-catalyzed dehydration or oxidation?

  • Experimental Design :

  • Dehydration : React with H₂SO₄ or P₂O₅ under reflux; monitor alkene formation via GC-MS (cf. 5-methyl-2-phenylhex-2-enal in ).
  • Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to form ketones; track intermediates with in-situ IR spectroscopy.
  • Mechanistic Insights : Employ isotopic labeling (e.g., D₂O) to study proton transfer pathways .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) :

  • Syntize analogs with varying substituents (e.g., electron-withdrawing groups on the phenyl ring).
  • Test antimicrobial or enzyme inhibitory activity using microplate assays (e.g., MIC for bacteria, IC₅₀ for enzymes).
  • Correlate logP values (from HPLC retention times) with bioactivity trends .

Q. How to address contradictions in kinetic data for alcohol derivatives under varying reaction conditions?

  • Data Analysis :

  • Control Variables : Isolate temperature, solvent polarity, and catalyst loading (e.g., compare results in HFIP vs. acetonitrile ).
  • Statistical Validation : Apply multivariate regression to identify dominant factors (e.g., Arrhenius plots for activation energy).

Methodological Notes

  • Spectral Interpretation : Always reference databases like PubChem or CAS Common Chemistry for benchmark data.
  • Safety : Follow OSHA guidelines for handling irritants (e.g., wear gloves; see Safety Data Sheets in ).
  • Data Sharing : Adhere to open-data principles for reproducibility (align with frameworks in ).

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